Karrikinolide

描述

Synthesis Analysis

Karrikinolide synthesis has been achieved through various methodologies, emphasizing its importance in scientific research. Matsuo and Shindo (2011) described an efficient total synthesis of karrikinolide using a Cu(II)-catalyzed transesterification–Wittig lactonization process starting from d-xylose, followed by radical bromination and olefin formation to yield karrikinolide (Matsuo & Shindo, 2011). Another approach by Kirita and Hosokawa (2020) involved an aldol-type acetal addition reaction for the total synthesis of karrikinolide, demonstrating its applicability to gram-scale synthesis (Kirita & Hosokawa, 2020).

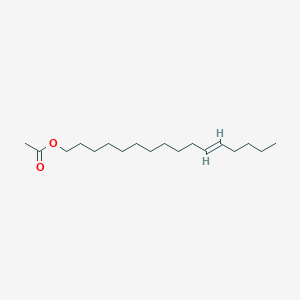

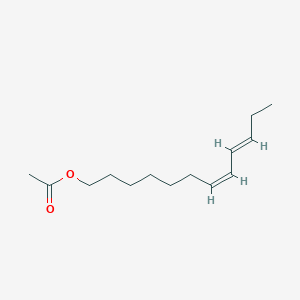

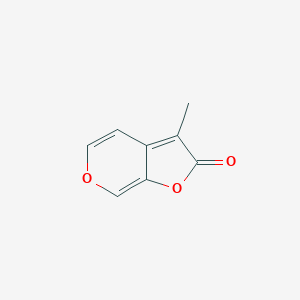

Molecular Structure Analysis

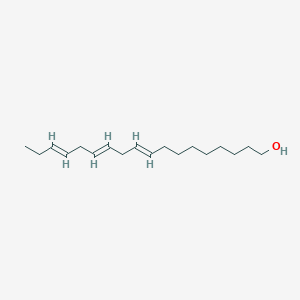

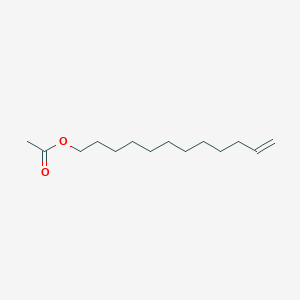

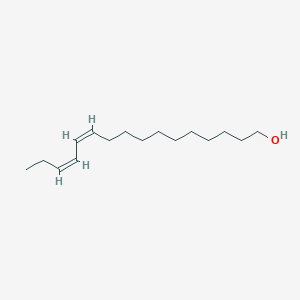

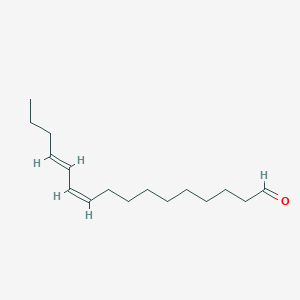

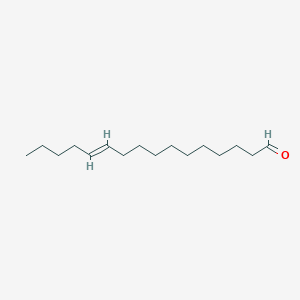

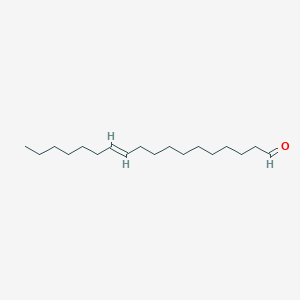

Karrikinolide’s structure is characterized by a fused furano-pyran ring system featuring various permutations of methyl substitution. Nair et al. (2014) carried out syntheses of karrikinolide and its analogs, with their structures verified by X-ray crystallography, providing insights into their structure-activity relationship and the molecular mechanics of karrikin action (Nair et al., 2014).

Chemical Reactions and Properties

Karrikinolide's chemical properties, including its reactions under various conditions, have been studied to understand its stability and bioactivity. Flematti et al. (2012) reported that solar irradiation of karrikinolide yields two novel head-to-head cage photodimers, indicating its photosensitivity and potential alterations in biological activity upon exposure to sunlight (Flematti et al., 2012).

Physical Properties Analysis

The physical properties of karrikinolide, such as solubility and stability under various environmental conditions, are crucial for its application in agricultural and ecological restoration practices. However, detailed studies specifically focusing on the physical properties of karrikinolide are limited and represent an area for future research.

Chemical Properties Analysis

Karrikinolide's chemical properties, including its reactivity and interaction with plant biochemical pathways, are fundamental to its role as a germination stimulant. Flematti et al. (2010) highlighted the structure-activity relationship of karrikin analogs, showing that modification at the C5 position retains high bioactivity, essential for designing more effective karrikin derivatives (Flematti et al., 2010).

科学研究应用

Application in Plant Physiology and Agriculture

Karrikinolide (KAR1) has been found to enhance the physiological activities, essential oil yield, and bioactive constituents of Mentha arvensis L .

Method of Application

Mint (Mentha arvensis L.) was grown in natural conditions in a net-house. Different concentrations of plant-derived smoke water (PDSW) and KAR1 were used as foliar-spray treatments, using double-distilled water as control .

Results

Foliar-spray treatment 1:500 v/v of PDSW and 10 -8 M of KAR1 proved optimal for enhancing all morphological, physiological, and essential-oil yield related parameters. In comparison with the control, these treatments significantly increased the height of mint plant, fresh weight, dry weight, leaf area, and leaf yield per plant. In addition, these treatments also significantly increased the photosynthetic parameters, including chlorophyll fluorescence, total chlorophyll content, and total carotenoid content .

Application in Stress Alleviation and Signaling

Karrikins (KARs), including Karrikinolide, have been recognized as a recent class of plant growth regulators associated with diverse phenomena especially seed germination, seedling vigor and other photo-morphogenetic responses .

Method of Application

Karrikins are derived from the burning vegetation through pyrolysis of carbohydrates (partial combustion of cellulose). They play an imperative role in plants, in regulating diverse plant physiological phenomena notably stimulation of seed germination, promotion of cotyledon expansion and light-induced inhibition of hypocotyl growth .

Results

Role of KARs in improving the performance of plants exposed to different environmental constraints has been recognized recently. KARs mitigate oxidative stress in plants caused by salinity, drought, shade and heavy metals by modulating antioxidative metabolism (SOD, POX, GR, APX) and up-regulating the expression of various stress related genes in plants .

Application in Seed Germination

Karrikins, including Karrikinolide, are known to stimulate seed germination .

Method of Application

Karrikins are released into the air upon the burning of plants. They then get deposited on the soil surface and stimulate seed germination after rainfall .

Results

Some plants, known as “fire-followers”, are unable to germinate without karrikins. These plants need rain after massive fires in order to germinate; this means that they may remain dormant and viable for decades until the right combination of fire and rain occur .

Application in Plant Growth and Development

Karrikins help stimulate plant development because they mimic a signaling hormone known as strigolactone .

Method of Application

Strigolactones are hormones that help increase growth of symbiotic arbuscular mycorrhizal fungi in the soil, which enhances plant growth and leads to an increase in plant branching .

Results

Karrikins have been found to enhance plant growth and development by mimicking strigolactones .

属性

IUPAC Name |

3-methylfuro[2,3-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTMAMXOAOYKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466795 | |

| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2h-Furo[2,3-C]pyran-2-One | |

CAS RN |

857054-02-5 | |

| Record name | 3-Methyl-2h-Furo[2,3-C]pyran-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。